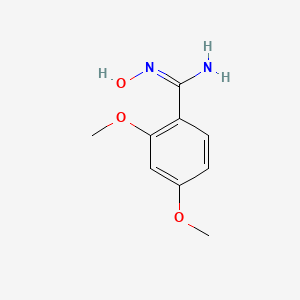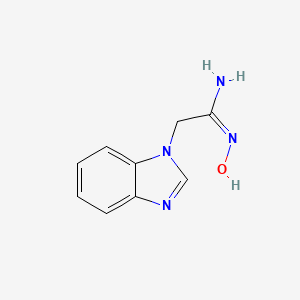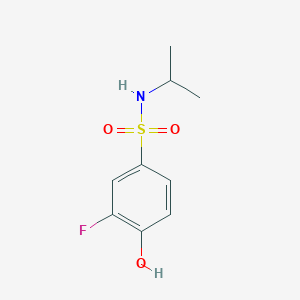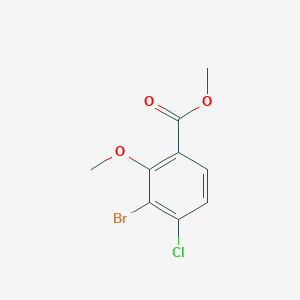
N'-hydroxy-2,4-dimethoxybenzenecarboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-hydroxy-2,4-dimethoxybenzenecarboximidamide is a chemical compound with the molecular formula C9H12N2O3 and a molecular weight of 196.21 g/mol . It is known for its applications in proteomics research and other biochemical studies . The compound is characterized by its two methoxy groups and a hydroxy group attached to a benzene ring, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of N’-hydroxy-2,4-dimethoxybenzenecarboximidamide typically involves the reaction of 2,4-dimethoxybenzoic acid with hydroxylamine . The reaction conditions often include the use of a dehydrating agent to facilitate the formation of the carboximidamide group. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N’-hydroxy-2,4-dimethoxybenzenecarboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the carboximidamide group to an amine.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N’-hydroxy-2,4-dimethoxybenzenecarboximidamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Industry: Used in the production of various biochemical reagents and intermediates.
Mechanism of Action
The mechanism of action of N’-hydroxy-2,4-dimethoxybenzenecarboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and methoxy groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
N’-hydroxy-2,4-dimethoxybenzenecarboximidamide can be compared with other similar compounds, such as:
N’-hydroxy-2,4-dimethoxybenzamide: Similar structure but lacks the carboximidamide group.
2,4-dimethoxybenzenecarboximidamide: Lacks the hydroxy group, which affects its chemical reactivity and applications.
N’-hydroxybenzenecarboximidamide: Lacks the methoxy groups, leading to different chemical properties and uses.
Properties
Molecular Formula |
C9H12N2O3 |
|---|---|
Molecular Weight |
196.20 g/mol |
IUPAC Name |
N'-hydroxy-2,4-dimethoxybenzenecarboximidamide |
InChI |
InChI=1S/C9H12N2O3/c1-13-6-3-4-7(9(10)11-12)8(5-6)14-2/h3-5,12H,1-2H3,(H2,10,11) |
InChI Key |
HYELDGUNYOPEMH-UHFFFAOYSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C(=N\O)/N)OC |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=NO)N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[1-(2,4-Difluorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13720926.png)







![1-[1-(4-Biphenylyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13720972.png)


![2-[4-[(E)-2-(2,2-difluoro-12-thiophen-2-yl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)ethenyl]phenoxy]-N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]acetamide](/img/structure/B13720999.png)
![2-(2,2-Difluoro-ethoxy)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzonitrile](/img/structure/B13721001.png)
![N-(4-methyl-2-oxochromen-7-yl)-5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanamide](/img/structure/B13721010.png)
